molecular formula C46H91NO5 B13366406 9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13366406
M. Wt: 738.2 g/mol
InChI Key: SCIKJEMWXOBNDE-UHFFFAOYSA-N
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Description

“9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in multiple chemical reactions due to the presence of various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate” would likely involve multiple steps, including:

    Alkylation: Introduction of the ethyl group to the heptadecan-9-yl chain.

    Esterification: Formation of the ester bond between the carboxylic acid and the alcohol group.

    Amidation: Formation of the amide bond between the amino group and the carboxylic acid.

Industrial Production Methods

Industrial production might involve:

    Batch Processing: For small-scale production, batch reactors could be used.

    Continuous Flow Processing: For large-scale production, continuous flow reactors might be more efficient.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the ester and amide bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted esters and amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Polymer Science: Potential use in the synthesis of novel polymers.

Biology

    Drug Development: Possible applications in the development of new pharmaceuticals.

    Bioconjugation: Use in the conjugation of biomolecules for research purposes.

Medicine

    Therapeutics: Potential use in the treatment of diseases due to its unique structure.

    Diagnostics: Use in diagnostic assays and imaging.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways Involved: Could involve various biochemical pathways depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
  • 9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(decyloxy)-8-oxooctyl)amino)octanoate

Uniqueness

  • Functional Groups : The presence of specific functional groups such as the nonyloxy group.
  • Reactivity : Unique reactivity patterns due to the combination of functional groups.

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

nonyl 8-[[8-(9-ethylheptadecan-9-yloxy)-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C46H91NO5/c1-5-9-12-15-18-27-34-43-51-44(49)35-28-21-19-25-32-39-47(41-42-48)40-33-26-20-22-29-36-45(50)52-46(8-4,37-30-23-16-13-10-6-2)38-31-24-17-14-11-7-3/h48H,5-43H2,1-4H3

InChI Key

SCIKJEMWXOBNDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CC)(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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